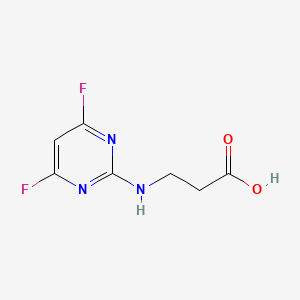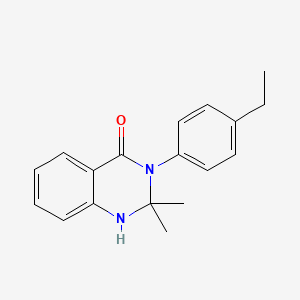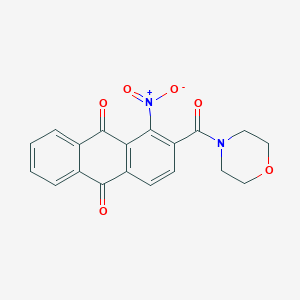
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a cyanophenyl group attached to a tetrahydrobenzothiophene ring, which is further connected to a carboxamide group
Métodos De Preparación
The synthesis of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanophenylisothiocyanate with 4,5,6,7-tetrahydrobenzothiophene-1-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as chloroform, and a chlorinating agent like sulfuryl chloride . Another method involves the amidation of methyl-2-(2-cyanophenyl)acetates using aluminum methylate as a catalyst . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding sulfoxides or sulfones. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives. Substitution reactions, such as nucleophilic substitution, can occur at the cyanophenyl group, leading to the formation of different substituted derivatives . Common reagents used in these reactions include sulfuryl chloride, lithium aluminum hydride, and various nucleophiles.
Aplicaciones Científicas De Investigación
In medicinal chemistry, this compound and its derivatives have shown promise as potential therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . In materials science, benzothiophene derivatives are explored for their electronic and photophysical properties, making them suitable for applications in organic electronics and optoelectronic devices . Additionally, the compound has been investigated for its role in chemical biology, particularly in the study of enzyme inhibition and protein-ligand interactions .
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, resulting in anticancer effects. The compound may also interact with other molecular targets, such as receptors and ion channels, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can be compared with other similar compounds, such as quinazoline derivatives and other benzothiophene derivatives. Quinazoline derivatives, like N’-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine, exhibit similar biological activities, including anticancer and anti-inflammatory properties . the unique structural features of this compound, such as the presence of the tetrahydrobenzothiophene ring, contribute to its distinct chemical reactivity and biological activity. Other similar compounds include 2-(2-cyanophenyl)-N-phenylacetamide derivatives, which also exhibit significant biological activities .
Propiedades
Fórmula molecular |
C16H14N2OS |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
InChI |
InChI=1S/C16H14N2OS/c17-9-11-5-2-4-8-14(11)18-16(19)15-13-7-3-1-6-12(13)10-20-15/h2,4-5,8,10H,1,3,6-7H2,(H,18,19) |
Clave InChI |
KOZFLXHEGCWXDW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3'-(3,4-Dimethylphenyl)-1-{[4-(2-fluorophenyl)piperazin-1-YL]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15006925.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15006934.png)


![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B15006974.png)
![N-[2-(1-adamantyloxy)ethyl]-4-(4-methylpiperazin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006976.png)
